molecular formula C15H13NO2S B5312145 2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(furan-2-yl)ethan-1-one

2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(furan-2-yl)ethan-1-one

Cat. No.: B5312145
M. Wt: 271.3 g/mol
InChI Key: YHHNGOUUJHVMAA-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(furan-2-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(furan-2-yl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with furan-2-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(furan-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzothiazole ring is known to interact with DNA, proteins, and other biomolecules, which can result in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(thiophen-2-yl)ethan-1-one
  • 2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(pyridin-2-yl)ethan-1-one

Uniqueness

2-[(2E)-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-(furan-2-yl)ethan-1-one is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(furan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-2-16-11-6-3-4-8-14(11)19-15(16)10-12(17)13-7-5-9-18-13/h3-10H,2H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHNGOUUJHVMAA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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